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Compound of Interest

Compound Name: Nitroso-2-methylmorpholine

CAS No.: 92071-38-0

Cat. No.: B13620605

Get Quote

From Structural Isomerism to Regulatory Control
Strategy
Executive Summary
N-nitroso-2-methylmorpholine (2-Me-NMOR; CAS 92071-38-0) is a structural analog of the

well-characterized carcinogen N-nitrosomorpholine (NMOR). While NMOR is a common

"cohort of concern" impurity, the 2-methyl derivative presents a unique challenge in

pharmaceutical development. Its formation is often traced to the use of 2-methylmorpholine as

a reagent or as an unmonitored impurity within morpholine feedstocks.

Crucially, under the EMA and FDA Carcinogenic Potency Categorization Approach (CPCA), 2-

Me-NMOR may be classified more strictly than its parent compound, NMOR, due to the

activating nature of the beta-methyl substituent. This guide provides the mechanistic grounding,

toxicological scoring, and validated analytical protocols required to control this impurity.
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Unlike the symmetric NMOR molecule, 2-Me-NMOR possesses a chiral center at the C2

position, resulting in two enantiomers (

and

). In solution, it exists as a dynamic equilibrium of conformers due to the restricted rotation of
the N-N bond (syn/anti rotamers).

Property Data

IUPAC Name 2-methyl-4-nitrosomorpholine

CAS Number 92071-38-0

Molecular Formula

C

H

N

O

Molecular Weight 130.15 g/mol

Chirality

One stereocenter (C2); typically formed as a

racemate unless chiral 2-methylmorpholine is

used.[1]

Solubility

Highly soluble in water, methanol, and DCM;

logP

-0.3 (estimated).

Structural Comparison: NMOR vs. 2-Me-NMOR
The addition of the methyl group at C2 (beta to the nitroso nitrogen) fundamentally alters the

electronic environment of the ring, influencing both metabolic activation rates and

chromatographic behavior.
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Figure 1: Structural relationship and impact of methylation.

Toxicological Profiling & CPCA Scoring
The "Beta-Methyl" Activation Trap
A critical insight for medicinal chemists is that 2-Me-NMOR is theoretically more potent than

NMOR under current regulatory frameworks.

The metabolic activation of nitrosamines typically proceeds via

-hydroxylation.[2]

NMOR: Has four

-hydrogens (two at C3, two at C5).

2-Me-NMOR: Also has four

-hydrogens. However, the methyl group is located at C2 (beta to the nitrogen).

According to the FDA/EMA CPCA (Carcinogenic Potency Categorization Approach), a methyl

group on a beta-carbon is considered an activating feature (Score -1) because it can stabilize

the carbocation intermediate or facilitate enzymatic oxidation.

CPCA Calculation Step-by-Step
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Feature CPCA Rule Application Score Contribution

-Hydrogens
Count on C3 (2H) and C5 (2H).

Score for (2,2) pattern.
+1

Deactivating Feature
Morpholine Ring (explicitly

defined in guidance).
+1

Activating Feature
Methyl group on

-carbon (C2).[2]
-1

Total Potency Score Sum: 1

Potency Category Category 1 Limit: 18 ng/day

Comparison:

NMOR (Parent): Score = 2 (Cat 2)

Limit: 100 ng/day (or 127 ng/day based on robust TD50).

2-Me-NMOR: Score = 1 (Cat 1)

Limit: 18 ng/day.[3][4]

Expert Insight: Unless compound-specific carcinogenicity data (e.g., Ames + Transgenic Rodent

assay) proves otherwise, you must control 2-Me-NMOR to the stringent 18 ng/day limit, not the

NMOR limit.

Mechanism of Formation
2-Me-NMOR forms via the classic nitrosation of the secondary amine 2-methylmorpholine.
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Precursor Sources
Intentional Reagent: Used in the synthesis of specific APIs (e.g., certain kinase inhibitors or

morpholine-substituted heterocycles).

Hidden Impurity: Commercial grade Morpholine often contains 0.1% - 0.5% of alkyl-

morpholines (2-methyl, 3-methyl) as manufacturing byproducts. If Morpholine is used as a

solvent/base in the presence of a nitrosating agent, 2-Me-NMOR will form alongside NMOR.

Reaction Pathway

Reactants

2-Methylmorpholine
(Secondary Amine)

N-Nitrosammonium Ion

Nucleophilic Attack

Nitrosating Agent
(NO+, NaNO2, RONO)

N-Nitroso-2-methylmorpholine
(2-Me-NMOR)

- H+

Acidic pH
or

Lewis Acid
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Figure 2: Nitrosation mechanism of 2-methylmorpholine.

Analytical Methodology
Detecting 2-Me-NMOR requires separating it from the parent NMOR and potential matrix

interferences. Standard C18 methods often fail to retain these polar compounds.
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Method Strategy: LC-MS/MS
Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for small,

non-polar nitrosamines, though ESI+ works well for morpholine derivatives due to the ring

oxygen and nitrogen basicity.

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a

specialized Polar-Embedded C18 column.

Validated Protocol Parameters
Parameter Specification Rationale

Column

Waters Atlantis Premier BEH

C18 AX (Mixed mode) or

Agilent Poroshell HPH-C18

Retains polar amines; high pH

stability allows pH switching to

suppress ionization of

interferences.

Mobile Phase A
10 mM Ammonium Formate in

Water (pH 9.0)

High pH keeps the amine

neutral for better retention on

C18 (if not using HILIC).

Mobile Phase B Methanol / Acetonitrile (50:50)
Methanol helps with solubility;

ACN sharpens peaks.

Flow Rate 0.3 - 0.5 mL/min
Standard for LC-MS/MS

sensitivity.

Detection MRM Mode (Positive)
Specificity for the nitrosamine

mass.

Transitions

Quant: 131.1

101.1 (Loss of NO)Qual: 131.1

73.1 (Ring fragmentation)

Note: Precursor is M+H (130 +

1).

Isomer Separation Challenge
2-Me-NMOR is chiral. If you need to distinguish it from 3-methyl isomers or separate

enantiomers (rarely required for impurity control unless one enantiomer is selectively formed),
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use a Chiralpak IG or IC column. For general purity, separating 2-Me-NMOR (Rt ~ 3.5 min)

from NMOR (Rt ~ 2.8 min) is sufficient and achievable on HPH-C18 columns.

Risk Assessment & Control Strategy
Control at Source

Vendor Qualification: Screen Morpholine raw material for 2-methylmorpholine content. Set a

limit (e.g., < 0.1%) if nitrosating conditions are unavoidable downstream.

Scavengers: If the reaction involves nitrite, add Ascorbic Acid or Alpha-Tocopherol to quench

the nitrosating agent before it reacts with the amine.

Purge Factors
2-Me-NMOR is a small, semi-volatile organic.

Recrystallization: Generally poor rejection due to inclusion in crystal lattices of organic salts.

Washing: Water soluble. An acidic aqueous wash (pH < 2) can protonate unreacted amine

precursors (removing them), but the nitrosamine itself is non-basic and will partition into

organic solvents (DCM, EtOAc).

Evaporation: High boiling point relative to solvent, but volatile enough to be partially removed

during high-vacuum drying (risk of contamination of equipment).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylmorpholine-2-me-nmor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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